Noviflumuron

Content Navigation

First-gen BPU inhibitors like hexaflumuron fail due to rapid clearance and feeding deterrence, causing incomplete termite colony elimination. Noviflumuron's optimized pharmacokinetics ensure reliable baiting performance.

- 29-45-day half-life, lethal accumulation via trophallaxis even in low-foraging winter months.

- No feeding deterrence up to 10,000 ppm, enabling high-density bait matrices stable for years.

- 2x-6x potency vs hexaflumuron; colony collapse in 71-92 days from single station.

Procure for durable, low-maintenance termite management.

CAS Number

Product Name

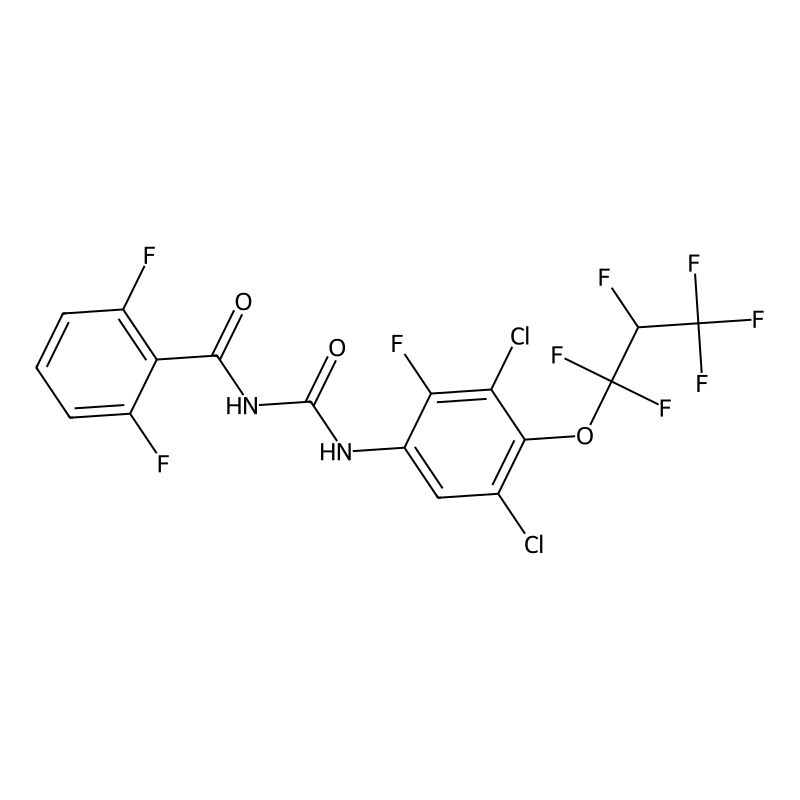

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Noviflumuron is a highly potent, second-generation benzoylphenylurea (BPU) insect growth regulator that functions as a chitin synthesis inhibitor (CSI). Primarily procured for use in advanced, durable termite baiting systems, it disrupts the molting process of subterranean termites by inhibiting chitin synthetase. Characterized by its low water solubility, high melting point, and extreme environmental stability, Noviflumuron is engineered to remain stable in subterranean bait matrices for extended periods. For industrial formulators and pest management procurement, its primary value lies in its optimized pharmacokinetic profile, which allows for sustained trophallactic transfer within social insect colonies without triggering feeding deterrence at high formulation loadings [1].

Procurement Fit

Substituting Noviflumuron with first-generation BPUs like Hexaflumuron or Diflubenzuron often results in incomplete colony elimination, particularly in large infestations or during cooler seasons. Older CSIs suffer from rapid biological clearance rates; for example, Hexaflumuron is excreted by target insects before lethal systemic doses can be fully distributed throughout a massive colony via trophallaxis. Furthermore, first-generation alternatives require significantly higher internal concentrations to achieve mortality, which necessitates continuous, high-volume bait consumption. When foraging slows due to temperature drops, the rapid clearance of generic BPUs outpaces their accumulation, leading to baiting failure. Noviflumuron’s structural modifications fundamentally alter this pharmacokinetic limitation, ensuring lethal accumulation even under suboptimal feeding conditions [1].

Why Hexaflumuron Cannot Substitute Noviflumuron

Hexaflumuron: substantially shorter clearance. Extended persistence may not transfer.

Hexaflumuron requires higher loading per bait station. Dose-response context may shift.

Hexaflumuron U.S. registration limited to termites. Portfolio coverage may differ.

Clearance Rate & Half-Life

In continuous exposure assays, radiolabeled Noviflumuron demonstrated a dramatically slower clearance rate compared to its predecessor, Hexaflumuron, ensuring higher reproducibility in field colony elimination. Noviflumuron is cleared in a first-order process with a half-life of approximately 29 to 45 days, whereas Hexaflumuron is eliminated in just 8 to 9 days. This extended biological retention time allows Noviflumuron to accumulate to lethal levels and be more effectively transferred between nestmates via trophallaxis, even when feeding rates fluctuate [1].

| Evidence Dimension | Biological clearance half-life |

| Target Compound Data | ~29 to 45 days |

| Comparator Or Baseline | Hexaflumuron (8 to 9 days) |

| Quantified Difference | 3.2x to 5x longer retention time |

| Conditions | In vivo radiolabeled [14C] assay in Reticulitermes flavipes |

A longer half-life ensures that the active ingredient remains in the target population long enough to be shared, making it critical for eliminating large, decentralized colonies.

Intrinsic Toxicity & Lethal Dose

Pharmacokinetic evaluations reveal that Noviflumuron possesses significantly higher intrinsic activity at the target site than Hexaflumuron. The systemic internal dose of Noviflumuron required to induce mortality is at least 2- to 6-fold lower than that of Hexaflumuron. This means that a much smaller volume of ingested material is required to achieve the same lethal endpoint, directly reducing the required volume of bait matrix per station [1].

| Evidence Dimension | Systemic internal dose required for mortality |

| Target Compound Data | 2x to 6x lower internal concentration required |

| Comparator Or Baseline | Hexaflumuron |

| Quantified Difference | 200% to 600% increase in intrinsic potency |

| Conditions | Laboratory feeding and toxicity assays on eastern subterranean termites |

Higher intrinsic potency allows formulators to achieve reliable colony collapse even when bait consumption is limited by environmental factors or competing food sources.

Time to Colony Elimination

Field and laboratory trials comparing the operational speed of benzoylphenylureas show that Noviflumuron achieves complete colony elimination in approximately half the time required for Hexaflumuron. In challenging structural infestations of Coptotermes formosanus, Noviflumuron baits achieved total elimination in 71 to 92 days, significantly outpacing the historical performance of first-generation CSIs and reducing the labor required for station monitoring [1].

| Evidence Dimension | Time to complete colony elimination |

| Target Compound Data | 71 to 92 days |

| Comparator Or Baseline | Hexaflumuron (historical baseline of ~150+ days) |

| Quantified Difference | ~50% reduction in elimination time |

| Conditions | Field baiting of Coptotermes formosanus structural infestations |

Faster elimination minimizes ongoing structural damage to buildings, directly improving the commercial value and customer satisfaction of the pest control service.

High-Concentration Palatability

A major limitation in formulating high-density baits is the potential for the active ingredient to repel foraging insects at higher loadings. Noviflumuron has been quantitatively shown to exhibit zero feeding deterrence in target pests on filter paper assays at concentrations up to 10,000 ppm (1%). This high formulation compatibility allows for the manufacturing of highly concentrated, durable bait matrices (e.g., 0.5% w/w) that remain active in the ground without repelling the target species [1].

| Evidence Dimension | Feeding deterrence threshold |

| Target Compound Data | No deterrence up to 10,000 ppm |

| Comparator Or Baseline | Standard CSI formulation limits |

| Quantified Difference | Enables stable 0.5% w/w high-density formulations |

| Conditions | Filter paper feeding assays |

The lack of repellency at high concentrations is essential for manufacturing long-lasting, high-density durable bait stations that reduce field labor costs.

High-Density Durable Bait Manufacturing

Utilizing Noviflumuron's lack of feeding deterrence at high concentrations (up to 10,000 ppm), formulators can manufacture long-lasting, high-density cellulose matrices (e.g., 0.5% w/w) that remain active in the soil for years without requiring frequent servicing or repelling target pests [1].

Late-Season & Cold-Weather Pest Interventions

Leveraging the compound's extended 29- to 45-day biological half-life ensures lethal accumulation and colony transfer even when insect metabolism and feeding rates drop during autumn and winter months, a scenario where faster-clearing generic BPUs typically fail [2].

Eradication of Massive Decentralized Colonies

Applying Noviflumuron in urban structural protection against aggressive, decentralized species like Coptotermes formosanus. Its 2x to 6x higher intrinsic toxicity ensures that even minimal bait consumption at a single station leads to total colony collapse within 71 to 92 days [3].

Application Selection Guide

References

- [1] Karr, L. L., et al. "Laboratory performance and pharmacokinetics of the benzoylphenylurea noviflumuron in eastern subterranean termites." Journal of Economic Entomology 97.2 (2004): 593-600.

- [2] Sheets, J. J., et al. "Kinetics of uptake, clearance, transfer, and metabolism of noviflumuron in termites." 2001 ESA Annual Meeting.

- [3] Su, N-Y., et al. "VERSATILITY OF BAITS CONTAINING NOVIFLUMURON FOR CONTROL OF STRUCTURAL INFESTATIONS OF FORMOSAN SUBTERRANEAN TERMITES." Florida Entomologist (2006).

XLogP3

GHS Hazard Statements

H361 (99.42%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (99.42%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H400 (10.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Explore Compound Types